molecular formula C20H30Cl2N4O4 B14320621 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) CAS No. 112209-17-3

1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)

Cat. No.: B14320621
CAS No.: 112209-17-3
M. Wt: 461.4 g/mol
InChI Key: PSFRGGNUEPKVDS-UHFFFAOYSA-L
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Description

1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) is a chemical compound that features an oxirane (epoxide) group and a dihydropyrimidinium core

Preparation Methods

The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) typically involves the reaction of dihydropyrimidine derivatives with epoxide-containing reagents. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium hydride . Industrial production methods may involve scalable and reproducible synthesis routes using inexpensive reagents .

Chemical Reactions Analysis

1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) undergoes various types of chemical reactions, including:

    Oxidation: The epoxide groups can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide groups can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) involves its interaction with molecular targets through its epoxide groups. These groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) can be compared with other epoxide-containing compounds such as:

    Bisphenol A diglycidyl ether: Used in the production of epoxy resins.

    Hexanediol diglycidyl ether: Utilized as a cross-linking agent in polymer chemistry.

    Imidazolium-based ionic liquids: Employed in various applications including catalysis and electrochemistry . The uniqueness of 1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1) lies in its dihydropyrimidinium core, which imparts distinct chemical and biological properties.

Properties

CAS No.

112209-17-3

Molecular Formula

C20H30Cl2N4O4

Molecular Weight

461.4 g/mol

IUPAC Name

1,3-bis(oxiran-2-ylmethyl)-2H-pyrimidin-3-ium;dichloride

InChI

InChI=1S/2C10H15N2O2.2ClH/c2*1-2-11(4-9-6-13-9)8-12(3-1)5-10-7-14-10;;/h2*1-3,9-10H,4-8H2;2*1H/q2*+1;;/p-2

InChI Key

PSFRGGNUEPKVDS-UHFFFAOYSA-L

Canonical SMILES

C1C(O1)CN2C[N+](=CC=C2)CC3CO3.C1C(O1)CN2C[N+](=CC=C2)CC3CO3.[Cl-].[Cl-]

Origin of Product

United States

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